2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide
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Description
2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C19H19N5O2S and its molecular weight is 381.45. The purity is usually 95%.
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Scientific Research Applications
Heteroaromatic Decarboxylative Claisen Rearrangement Reactions
Research on furan-2-ylmethyl derivatives, like the one found in the compound of interest, explores their synthesis through decarboxylative Claisen rearrangement reactions. These processes are critical for generating heteroaromatic compounds that have diverse applications in pharmaceuticals and materials science (Craig, King, Kley, & Mountford, 2005).
Synthesis and Biological Activity of Pyrolin Derivatives
The incorporation of 1,2,4-triazole and furan units into compounds has been studied for their biological activities. For instance, pyrolin derivatives incorporating these functionalities demonstrate significant antiexudative properties, highlighting their potential in developing new therapeutic agents (Chalenko, Bezugly, Sirova, Chekman, & Demchenko, 2019).
Anticancer Activity of Thiazolidin Derivatives
The exploration of 2-cyano-N-(furan-2-ylmethyl) derivatives for anticancer applications showcases the potential of these molecules in medicinal chemistry. Certain derivatives have been found to exhibit potent and selective cytotoxic effects against leukemia cell lines, underscoring the importance of structural moieties similar to those in the compound of interest (Horishny, Arshad, & Matiychuk, 2021).
Synthesis and Antimicrobial Activities
Schiff bases and amine derivatives related to the furan-2-ylmethyl group have been synthesized and evaluated for their antimicrobial activities. Such studies are crucial for discovering new antibacterial and antiurease agents, with some compounds exhibiting effective action against various microbial strains (Sokmen, Gumrukcuoglu, Uğraş, Sahin, Sagkal, & Uğraş, 2014).
Properties
IUPAC Name |
2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-2-24-18(15-11-20-16-8-4-3-7-14(15)16)22-23-19(24)27-12-17(25)21-10-13-6-5-9-26-13/h3-9,11,20H,2,10,12H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWXRDSBTTWEIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NCC2=CC=CO2)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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